molecular formula C7H6N4O2 B6601565 methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate CAS No. 1822669-63-5

methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate

Cat. No.: B6601565
CAS No.: 1822669-63-5
M. Wt: 178.15 g/mol
InChI Key: QIIBRCPEKWLXIZ-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyrazine derivatives.

Scientific Research Applications

Methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    Pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring fused with a pyrazole ring.

    Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a different fusion pattern of pyrazole and pyrimidine rings.

Uniqueness

Methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is unique due to its specific ring fusion and the presence of a carboxylate ester group

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)5-2-8-6-4(10-5)3-9-11-6/h2-3H,1H3,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIBRCPEKWLXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=N1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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